molecular formula C12H11NO3S B2462154 N-[(1,1-dioxo-1lambda6-benzothiophen-3-yl)methyl]prop-2-enamide CAS No. 2094655-23-7

N-[(1,1-dioxo-1lambda6-benzothiophen-3-yl)methyl]prop-2-enamide

Cat. No.: B2462154
CAS No.: 2094655-23-7
M. Wt: 249.28
InChI Key: VIPZFHIZPPVLPZ-UHFFFAOYSA-N
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Description

N-[(1,1-dioxo-1lambda6-benzothiophen-3-yl)methyl]prop-2-enamide is a chemical compound characterized by its unique structure, which includes a benzothiophene ring with a dioxo group and a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,1-dioxo-1lambda6-benzothiophen-3-yl)methyl]prop-2-enamide typically involves the reaction of benzothiophene derivatives with appropriate reagents to introduce the dioxo group and the prop-2-enamide moiety. Specific synthetic routes and reaction conditions can vary, but common methods include:

    Oxidation reactions: to introduce the dioxo group.

    Amidation reactions: to form the prop-2-enamide moiety.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

    Catalytic processes: to enhance reaction efficiency.

    Purification techniques: such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[(1,1-dioxo-1lambda6-benzothiophen-3-yl)methyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized under specific conditions.

    Reduction: Reduction reactions can modify the dioxo group.

    Substitution: The benzothiophene ring can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: such as hydrogen peroxide or potassium permanganate.

    Reducing agents: like sodium borohydride or lithium aluminum hydride.

    Substitution reagents: including halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: may yield further oxidized derivatives.

    Reduction: can produce reduced forms of the compound.

    Substitution: reactions can introduce various functional groups onto the benzothiophene ring.

Scientific Research Applications

N-[(1,1-dioxo-1lambda6-benzothiophen-3-yl)methyl]prop-2-enamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1,1-dioxo-1lambda6-benzothiophen-3-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to enzymes or receptors: to modulate their activity.

    Interact with cellular pathways: to influence biological processes.

    Exert effects: through its chemical structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(1,1-dioxo-2,3-dihydro-1lambda6-benzothiophen-3-yl)acetamide: Shares a similar benzothiophene core but with different substituents.

    (1,1-dioxo-1lambda6-benzothiophen-2-yl)methyl chloroformate: Another benzothiophene derivative with a chloroformate group.

Uniqueness

N-[(1,1-dioxo-1lambda6-benzothiophen-3-yl)methyl]prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

N-[(1,1-dioxo-1-benzothiophen-3-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3S/c1-2-12(14)13-7-9-8-17(15,16)11-6-4-3-5-10(9)11/h2-6,8H,1,7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIPZFHIZPPVLPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=CS(=O)(=O)C2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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